5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile
Description
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole backbone substituted with a trifluoromethyl (-CF₃) group at position 5 and a nitrile (-CN) group at position 2. This structure combines the electron-withdrawing effects of both substituents, enhancing its stability and reactivity. Pyrrole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and versatility in drug design. The CF₃ group improves metabolic stability and lipophilicity, while the nitrile serves as a handle for further functionalization.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNVZLASKFCXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile typically involves the introduction of the trifluoromethyl group into a pyrrole ring. One common method is the reaction of a pyrrole derivative with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile often involve vapor-phase reactions. These methods utilize high temperatures and transition metal-based catalysts to achieve efficient trifluoromethylation. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can produce the compound in good yields .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Antifouling Agent
Overview : Tralopyril is primarily recognized for its effectiveness as an antifouling agent. It is used in coatings to prevent the growth of marine organisms on submerged surfaces, which is crucial for maintaining the integrity of ships and underwater structures.
Mechanism of Action : The compound works by disrupting the cellular processes of fouling organisms, leading to their death or inability to adhere to surfaces. It acts synergistically with other biocides, enhancing its protective effects against a range of marine pests.
Case Studies :
- A study highlighted the efficacy of tralopyril in combination with other biocides like tolylfluanide and dichlofluanide, demonstrating a significant reduction in biofouling on marine vessels .
- Research has shown that formulations containing tralopyril can effectively protect materials such as wood and biodegradable materials from fouling organisms .
Antimicrobial Activity
Overview : Beyond its antifouling applications, tralopyril exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens.
In Vitro Studies : Tralopyril has been tested against several bacterial strains, showing moderate activity against pathogens such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that it can inhibit the growth of these bacteria at relatively low concentrations .
Research Findings :
- A study found that tralopyril demonstrated higher antimicrobial activity compared to traditional antibiotics in certain applications, suggesting its potential as a novel antimicrobial agent .
- Its mechanism involves interference with bacterial cell wall synthesis and function, making it a candidate for further development in medical applications .
Therapeutic Uses
Overview : The therapeutic potential of tralopyril extends into the realm of pest control and human health. As a pro-insecticide, it metabolizes into active forms that disrupt mitochondrial function in target pests.
Toxicological Studies : While tralopyril is effective against pests, studies have raised concerns about its toxicity in humans. Reports of severe poisoning cases highlight the need for careful handling and application protocols .
Case Studies :
- A case study involving chlorfenapyr (a related compound) illustrated the compound's toxicological profile and the challenges faced during treatment of poisoning cases. This underscores the importance of understanding both efficacy and safety in therapeutic contexts .
- Research indicates that while tralopyril shows promise as an insecticide, further investigations into its long-term effects on non-target organisms are essential .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile with key analogs:
Key Observations:
- Nitrile Position: The nitrile group at position 2 (pyrrole) in the target compound contrasts with Chlorfenapyr’s nitrile at position 3.
- CF₃ Placement : CF₃ at position 5 (pyrrole) in the target compound and Chlorfenapyr enhances electron-withdrawing effects, but Chlorfenapyr’s additional bromo and chlorophenyl groups confer insecticidal activity .
- Hybrid Systems: Compounds like 5-(trifluoromethyl)picolinonitrile (pyridine-based) highlight the role of ring hybridization; pyrrole derivatives generally exhibit greater aromaticity and reactivity compared to pyridines .
Biological Activity
5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a trifluoromethyl group and a carbonitrile moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and nitrile groups can influence binding affinity and specificity, modulating biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.
Biological Activity Overview
Research indicates that 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile exhibits various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrates activity against bacteria, potentially serving as an antibacterial agent. |
| Anticancer | Exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer drug. |
| Insecticidal | Investigated for its efficacy in pest control due to its structural similarity to natural insecticides derived from pyrroles. |
Case Studies and Research Findings
-
Antimicrobial Activity:
A study reported that derivatives of pyrrole compounds, including those with trifluoromethyl substitutions, showed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from to , indicating potent activity compared to standard antibiotics such as ciprofloxacin . -
Anticancer Potential:
Another investigation into the cytotoxic effects of pyrrole derivatives revealed that 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent . -
Insecticidal Properties:
Research has highlighted the use of pyrrole derivatives in agriculture as effective insecticides. The trifluoromethyl group enhances the compound's stability and effectiveness against pests, making it a candidate for environmentally friendly pest control solutions .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the compound's biological properties. Comparative studies have shown that modifications in the pyrrole structure significantly affect potency:
| Compound | Activity | Remarks |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile | Moderate antimicrobial | Effective against multiple bacterial strains |
| 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | High insecticidal efficacy | Utilized in commercial agricultural products |
| 1-methylpyrrole-2-carbonitrile | Low activity | Lacks trifluoromethyl enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
